molecular formula C17H15N3O3 B2934142 3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic acid CAS No. 331841-33-9

3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic acid

Cat. No.: B2934142
CAS No.: 331841-33-9
M. Wt: 309.325
InChI Key: DWBWUSFWAOBRHC-UHFFFAOYSA-N
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Description

3-{[2-(1H-1,3-Benzodiazol-2-yl)phenyl]carbamoyl}propanoic acid is a synthetic organic compound featuring a benzimidazole core linked to a phenyl ring and a carboxylic acid-terminated carbamoylpropanoic chain. The benzimidazole moiety is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets through hydrogen bonding and pi-stacking interactions . This specific molecular architecture, combining a benzimidazole group with a carboxylic acid function, suggests potential for applications in pharmaceutical research and chemical biology. It may serve as a key intermediate in the synthesis of more complex molecules or be investigated for its inhibitory activity against enzymes of therapeutic interest. Similar benzazole-containing scaffolds are actively researched for their interactions with enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain and inflammation . Researchers can leverage this compound as a building block or a precursor for developing novel pharmacologically active agents. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-[2-(1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-15(9-10-16(22)23)18-12-6-2-1-5-11(12)17-19-13-7-3-4-8-14(13)20-17/h1-8H,9-10H2,(H,18,21)(H,19,20)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBWUSFWAOBRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic acid typically involves the formation of the benzimidazole ring followed by the attachment of the propanoic acid moiety. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as hydrochloric acid (HCl) or sulfuric acid (H2SO4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Benzotriazole Derivatives

The compound 3-(2H-benzotriazol-2-yl)-5-(tert-butyl)-4-hydroxybenzenepropanoic acid (CAS-related structure from ) shares a benzotriazole core instead of benzodiazolyl. Benzotriazoles are widely used as UV stabilizers and enzyme inhibitors due to their electron-deficient aromatic system. The benzodiazolyl group in the target compound may exhibit stronger π-π stacking interactions but lower photostability compared to benzotriazoles .

Pyrazole-Linked Propanoic Acids

2-(3-Carbamoyl-1H-pyrazol-1-yl)propanoic acid () replaces benzodiazolyl with a pyrazole ring. However, the carbamoyl group on pyrazole in this analog may improve aqueous solubility (logP = ~0.55–2.48 for related compounds) compared to the target compound’s more hydrophobic benzodiazolyl-phenyl system .

Arylpropanoic Acid Pharmaceuticals

Ketoprofen and Naproxen Metabolites

Metabolites like 2-[3-(3-hydroxybenzoyl)phenyl]propanoic acid (logP = 1.38) and 2-(6-hydroxynaphthalen-2-yl)propanoic acid (logP = 0.55) () are bioactive NSAID derivatives. Their propanoic acid groups directly attach to aromatic systems, whereas the target compound’s carbamoyl linker introduces conformational flexibility.

Pharmaceutical Impurities

Impurity 3-[4-(2-Methylpropyl)phenyl]propanoic acid (, Imp. F) lacks the benzodiazolyl and carbamoyl groups, instead featuring a branched alkyl chain. This structural simplification reduces molecular weight (218.28 g/mol vs. ~325 g/mol estimated for the target compound) and logP (predicted higher for the target due to aromaticity), which could impact metabolic clearance .

Carbamoyl-Linked Analogs

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (, similarity score 0.82) shares a carbamoyl bridge but substitutes benzodiazolyl with a fluorophenyl group.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP* Key Functional Groups Reference
Target Compound C₁₇H₁₄N₃O₃ ~325.32 ~2.5 (est.) Benzodiazolyl, carbamoyl, propanoic acid
3-(2H-Benzotriazol-2-yl)-benzenepropanoic acid C₁₆H₁₄N₃O₃ 296.30 3.1 (est.) Benzotriazolyl, propanoic acid
2-(3-Carbamoyl-1H-pyrazol-1-yl)propanoic acid C₇H₉N₃O₃ 183.17 0.55–2.48 Pyrazole, carbamoyl, propanoic acid
2-[3-(3-Hydroxybenzoyl)phenyl]propanoic acid C₁₆H₁₄O₄ 271.10 1.38 Hydroxybenzoyl, propanoic acid
3-[4-(2-Methylpropyl)phenyl]propanoic acid C₁₃H₁₈O₂ 218.28 ~3.0 (est.) Alkylphenyl, propanoic acid

*logP values estimated or derived from .

Biological Activity

3-{[2-(1H-1,3-benzodiazol-2-yl)phenyl]carbamoyl}propanoic acid is a synthetic compound that belongs to the class of benzodiazoles. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16H16N4O3
  • Molar Mass : 312.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
  • Receptor Modulation : It can interact with various receptors, modulating their activity and influencing cellular signaling pathways.
  • Antioxidant Activity : The presence of the benzodiazole moiety may contribute to its antioxidant properties, protecting cells from oxidative stress.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Anti-inflammatory Effects : Studies indicate that derivatives of benzodiazoles exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.
  • Anticancer Potential : Some studies have suggested that benzodiazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of the PI3K/Akt/mTOR signaling pathway.
  • Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryCOX inhibition
AnticancerApoptosis induction via PI3K/Akt/mTOR
AntimicrobialInhibition of bacterial growth

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of benzodiazole derivatives demonstrated that compounds similar to this compound significantly reduced inflammation in animal models by inhibiting COX enzymes. The results indicated a dose-dependent response with notable reductions in inflammatory markers.

Case Study 2: Anticancer Properties

In vitro studies have shown that the compound can induce apoptosis in human cancer cell lines. A particular focus was on its ability to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors. This suggests a promising avenue for further development as an anticancer agent.

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